4-(1-Methylcyclopropyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylcyclopropyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-8(3-4-8)6-2-5-10-7(9)11-6/h2,5H,3-4H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUANVKDIFDMYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 1 Methylcyclopropyl Pyrimidin 2 Amine and Its Analogs
Strategies for the Construction of the Pyrimidine-2-amine Core
The formation of the central pyrimidine-2-amine structure is a critical step that can be achieved through several reliable synthetic routes. These methods primarily include building the heterocyclic ring from acyclic precursors or modifying a pre-existing pyrimidine (B1678525) ring.
Cyclization Reactions for Pyrimidine Ring Formation
The most fundamental approach to constructing the pyrimidine ring is through the condensation of a compound containing an N-C-N fragment (like guanidine or amidine) with a three-carbon dielectrophilic component. wjarr.comscialert.net This method is highly versatile and allows for the incorporation of various substituents.
A common and effective strategy involves the reaction of β-dicarbonyl compounds or their synthetic equivalents with guanidine. nih.gov For instance, a β-ketoester or an α,β-unsaturated ketone can serve as the dielectrophilic partner. The reaction proceeds through a condensation-cyclization sequence, often catalyzed by a base like sodium ethoxide, to yield the substituted 2-aminopyrimidine (B69317) ring. wjarr.com The yields for such cyclization reactions can be quite high, often ranging from 60-95%, depending on the substrates and conditions used. nih.gov
Recent advancements have demonstrated that these cyclization reactions can be promoted using various catalysts and conditions, including microwave irradiation, which can significantly reduce reaction times compared to conventional heating methods. nih.govresearchgate.net
Nucleophilic Aromatic Substitution Approaches on Halopyrimidines
An alternative and widely used strategy begins with a pre-formed, halogenated pyrimidine ring, typically a chloropyrimidine. The halogen atom, acting as a leaving group, can be displaced by an amine nucleophile in a process known as nucleophilic aromatic substitution (SNAr). youtube.com This approach is particularly useful for introducing the 2-amino group onto the pyrimidine scaffold.
The reactivity of halopyrimidines towards nucleophilic attack is influenced by the position of the halogen. In dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic. stackexchange.com However, selective amination at the C2 position can be achieved by controlling reaction conditions or by using specific catalysts. thieme-connect.de The reaction of a 4-substituted-2-chloropyrimidine with ammonia or a primary amine can effectively install the required 2-amino functionality. youtube.comresearchgate.net
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields |
| Cyclization | Guanidine and a β-dicarbonyl compound (e.g., β-ketoester) | Base (e.g., Sodium Ethoxide), Heat or Microwave | 60-95% nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyrimidine derivative | Amine (e.g., NH₃), Heat, sometimes catalyst | Variable, depends on substrate |
Introduction of the 1-Methylcyclopropyl Moiety
Once the pyrimidine-2-amine core is established, the next critical step is the introduction of the 1-methylcyclopropyl group at the C4 position. This is typically accomplished through modern cross-coupling reactions.
Stereoselective Synthesis of Cyclopropyl-Containing Precursors
The synthesis of the 1-methylcyclopropyl group itself, particularly when stereochemical control is desired, is an important preliminary step. Enantiopure cyclopropyl (B3062369) compounds are valuable as their biological activities can differ between enantiomers. chemrxiv.org Methods for stereoselective cyclopropanation often involve the use of chiral auxiliaries or metal-catalyzed decomposition of diazo compounds in the presence of alkenes. chemrxiv.org While the specific precursor for coupling reactions is often a boronic acid or ester, its synthesis may originate from stereoselectively prepared cyclopropyl intermediates. acs.orgacs.org
Coupling Reactions for Attaching the 1-Methylcyclopropyl Group at the C4 Position
Palladium-catalyzed cross-coupling reactions are the premier method for forming the C-C bond between the pyrimidine ring and the cyclopropyl group. The Suzuki-Miyaura cross-coupling is a prominent example, where a 4-halopyrimidine is reacted with a cyclopropylboronic acid or its ester derivative.
To synthesize 4-(1-methylcyclopropyl)pyrimidin-2-amine, a common route involves starting with a 2-amino-4-chloropyrimidine. This intermediate is then subjected to a Suzuki-Miyaura coupling with 1-methylcyclopropylboronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (like Na₂CO₃ or K₃PO₄). This reaction selectively forms the C-C bond at the C4 position.
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst/Base |
| Suzuki-Miyaura Coupling | 2-Amino-4-chloropyrimidine | 1-Methylcyclopropylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ |
| Buchwald-Hartwig Coupling | 4-Triflate-substituted pyrimidine | N-Aryl amine | Palladium catalyst / Base |
Advanced Derivatization and Scaffold Functionalization
With the core structure of this compound in hand, further modifications can be made to explore structure-activity relationships. The 2-amino group is a key handle for derivatization. It can undergo a variety of reactions, such as acylation, alkylation, or sulfonylation, to introduce new functional groups. nih.gov
Furthermore, if other positions on the pyrimidine ring are available (e.g., C5 or C6), they can be functionalized using techniques like halogenation followed by another cross-coupling reaction. This allows for the creation of a diverse library of analogs. For instance, the C5 position of a pyrimidine ring can be brominated and subsequently used in Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups, respectively. nih.gov This modular approach to synthesis provides extensive opportunities for scaffold functionalization.
Modification of the Amine Group at C2
The primary amine at the C2 position of the pyrimidine ring serves as a versatile handle for a variety of chemical modifications, including N-acylation, N-alkylation, and N-arylation. These transformations allow for the introduction of a wide range of functional groups, profoundly influencing the molecule's properties.
N-Acylation: The reaction of 2-aminopyrimidines with acylating agents such as acyl chlorides or anhydrides typically yields N-acyl derivatives. However, the nucleophilicity of the 2-amino group is reduced due to the electron-withdrawing nature of the pyrimidine ring. This can sometimes lead to challenges in achieving high yields, and in some cases, diacylation has been observed, especially in the presence of strong bases. semanticscholar.orgresearchgate.net A more controlled approach involves the use of coupling agents or the careful hydrolysis of the diacyl product to obtain the desired mono-acylated compound. researchgate.net
N-Alkylation: Introduction of alkyl groups onto the C2-amine can be achieved through various methods. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common strategy. researchgate.net Another approach is the direct N-alkylation using alkyl halides. However, this can sometimes lead to a mixture of mono- and di-alkylated products, as well as potential alkylation of the pyrimidine ring nitrogens. nih.govgoogle.com The choice of solvent and base is crucial in controlling the selectivity of these reactions.
N-Arylation: The formation of a C-N bond between the C2-amine and an aryl group is a key transformation in the synthesis of many biologically active compounds. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective for this purpose, allowing for the coupling of a wide range of aryl halides or sulfonates with the 2-aminopyrimidine core.
| Modification Type | Reagents and Conditions | Product Type | Key Considerations |
| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids with coupling agents | N-Acyl-4-(1-methylcyclopropyl)pyrimidin-2-amines | Potential for diacylation; basicity of the reaction medium is critical. |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones with reducing agents | N-Alkyl- and N,N-Dialkyl-4-(1-methylcyclopropyl)pyrimidin-2-amines | Control of mono- vs. di-alkylation; potential for ring N-alkylation. |
| N-Arylation | Aryl halides, Palladium catalysts, Ligands, Base | N-Aryl-4-(1-methylcyclopropyl)pyrimidin-2-amines | Requires careful optimization of catalyst, ligand, and base for efficient coupling. |
Exploration of Substituents on the Pyrimidine Ring and Cyclopropyl Moiety
Diversification of the this compound scaffold can also be achieved by introducing substituents at other positions on the pyrimidine ring or by modifying the cyclopropyl group itself.
Substitution on the Pyrimidine Ring: The pyrimidine ring is amenable to various substitution reactions. For instance, halogenation at the 5-position can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide. These halogenated intermediates can then serve as precursors for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. The synthesis of 5-fluoropyrimidines has also been reported, often starting from fluorinated building blocks. researchgate.net
Modification of the Cyclopropyl Moiety: The cyclopropyl group, while generally stable, can undergo certain chemical transformations. hyphadiscovery.com Ring-opening reactions of cyclopropanes can occur under specific conditions, such as treatment with strong acids or through radical-mediated processes, leading to the formation of allylic or other open-chain structures. beilstein-journals.orgyoutube.com However, such reactions are often challenging to control and may not be desirable when the integrity of the cyclopropyl motif is crucial for biological activity. A more common strategy for introducing diversity is to start with substituted cyclopropyl building blocks during the initial synthesis of the pyrimidine core. For instance, using a 1-substituted cyclopropyl precursor would lead to analogs with functional groups on the cyclopropyl ring.
| Modification Site | Reaction Type | Reagents and Conditions | Resulting Analogs |
| Pyrimidine Ring (C5) | Halogenation | N-Halosuccinimides | 5-Halo-4-(1-methylcyclopropyl)pyrimidin-2-amines |
| Pyrimidine Ring (C5) | Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | 5-Aryl-4-(1-methylcyclopropyl)pyrimidin-2-amines |
| Cyclopropyl Moiety | Ring Opening | Strong acids, Radical initiators | Allylic or open-chain pyrimidine derivatives |
| Cyclopropyl Moiety | Synthesis from substituted precursors | Substituted cyclopropyl building blocks | 4-(1-Substituted-cyclopropyl)pyrimidin-2-amines |
Biological Activity and Pharmacological Potential of 4 1 Methylcyclopropyl Pyrimidin 2 Amine Derivatives in Preclinical Investigations
Receptor Ligand Activity
Histamine (B1213489) H3 Receptor Agonism
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. nih.gov It acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other key neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). nih.govmdpi.com While many H3R agonists are imidazole-based, research has identified non-imidazole structures, including pyrimidine (B1678525) derivatives, that exhibit agonistic activity. semanticscholar.org
Specifically, a screening campaign identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. semanticscholar.org Further structure-activity relationship studies on this pyrimidine series led to the development of full agonists. For instance, compound VUF16839 , a derivative, demonstrated high on-target activity with a pKi of 8.5 and a pEC50 of 9.5 in a cAMP response element-luciferase reporter gene assay. semanticscholar.org Preclinical in vivo studies in mice showed that this compound could induce an amnesic effect, consistent with central H3R agonist activity. semanticscholar.org The distinct trans-cyclopropylhistamine enantiomers have also been tested for their activity on the H3 receptor, with the (1S,2S)-enantiomer acting as an agonist. nih.gov
N-methyl-D-aspartate (NMDA) Receptor Modulation
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and neural communication. aptinyx.com Their modulation by small molecules represents a therapeutic strategy for various neurological and psychiatric disorders. aptinyx.comnih.gov Positive allosteric modulators (PAMs) of the NMDA receptor are of particular interest as they enhance, rather than directly activate, receptor function. aptinyx.comnih.gov
Preclinical studies have explored various chemical scaffolds for their NMDA receptor modulating activity. aptinyx.com For example, thienopyrimidinone derivatives have been identified as GluN2B/C/D biased PAMs of the NMDA receptor. nih.gov While direct studies on 4-(1-methylcyclopropyl)pyrimidin-2-amine derivatives are not extensively detailed in the search results, the broader class of pyrimidine-containing structures is recognized for its interaction with central nervous system targets. Tacrine, for instance, is a known low-affinity antagonist of the NMDA receptor, and derivatives have been synthesized to improve this activity. semanticscholar.org This indicates the potential for pyrimidine-based structures to be tailored for NMDA receptor modulation.
G Protein-Coupled Receptor (GPCR) Interaction Studies
G protein-coupled receptors (GPCRs) are the largest family of cell membrane proteins and are the targets for a significant portion of clinical drugs. nih.govnih.gov They transduce extracellular signals into intracellular responses through interaction with G proteins. nih.govmdpi.com The histamine H3 receptor, mentioned previously, is a member of this family. nih.gov
Derivatives of the this compound scaffold have been primarily investigated for their interaction with kinase targets, but their activity at GPCRs like the H3 receptor demonstrates the broader potential of this chemical class. semanticscholar.org The ability of pyrimidine-based compounds to interact with a variety of GPCRs, including dopamine and serotonin receptors, has been noted in the development of other therapeutic agents. nih.gov This highlights the versatility of the pyrimidine scaffold in designing ligands for diverse GPCRs, although specific interaction studies for the this compound core with other GPCRs are not detailed in the provided search results.
Antiproliferative and Antitumor Efficacy in Cellular Models
The most extensively documented preclinical application of this compound derivatives is in oncology, where they have demonstrated significant antiproliferative and antitumor effects in a variety of cancer cell lines. This activity is primarily attributed to the potent and selective inhibition of key enzymes involved in cell division.
Mechanisms of Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of derivatives like CFI-400945 are primarily driven by the induction of mitotic catastrophe. patsnap.com This process is initiated by the disruption of normal cell division, leading to apoptosis (programmed cell death). patsnap.commycancergenome.org In preclinical models, treatment with these compounds leads to characteristic markers of apoptosis, including caspase 3/7 activation and PARP1 cleavage. nih.gov
Studies in Ewing's sarcoma cells showed that both CFI-400945 and another Polo-like kinase 4 (PLK4) inhibitor, centrinone, induced mitochondrial membrane depolarization and DNA fragmentation, which are hallmarks of apoptosis. nih.gov Furthermore, the cytotoxicity of these compounds can manifest as the induction of cellular senescence, a state of permanent cell cycle arrest, which further contributes to inhibiting tumor growth. patsnap.com The cytotoxic activity of various pyrimidine derivatives has been confirmed against a range of cancer cell lines, including those of the breast, liver, and cervix. researchgate.netrsc.orgnih.gov
Inhibition of Cellular Growth and Proliferation Pathways
The antiproliferative activity of this compound derivatives is rooted in their ability to inhibit specific signaling pathways essential for cancer cell growth. The primary target identified for compounds like CFI-400945 is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. mycancergenome.orgselleckchem.com CFI-400945 is a potent and selective ATP-competitive inhibitor of PLK4, with a reported IC50 value of 2.8 nM and a Ki of 0.26 nM. nih.govselleckchem.comaacrjournals.org
By inhibiting PLK4, these compounds disrupt downstream signaling necessary for cell cycle progression. patsnap.com While highly selective for PLK4, CFI-400945 has been shown to inhibit other kinases at higher concentrations, such as Aurora B kinase (AURKB), which may also contribute to its antiproliferative effects through mechanisms like cytokinesis failure. nih.govselleckchem.com Other related pyrimidine-based compounds, such as Rigosertib, have been shown to inhibit RAS-MAPK and PI3K signaling pathways, which are crucial for the growth and survival of various cancers. ashpublications.orgnih.govonconova.com
| Kinase Target | Inhibitory Value | Value Type | Reference |
|---|---|---|---|
| PLK4 | 0.26 nM | Ki | nih.govselleckchem.com |
| PLK4 | 2.8 nM | IC50 | nih.govaacrjournals.org |
| Aurora B | 98 nM | IC50 | nih.gov |
| PLK1 | >50 µM | IC50 | selleckchem.com |
| PLK2 | >50 µM | IC50 | selleckchem.com |
| PLK3 | >50 µM | IC50 | selleckchem.com |
Mitotic Progression and Centriole Duplication Interference
The most direct and well-characterized mechanism of action for derivatives like CFI-400945 is the disruption of mitotic progression through the inhibition of centriole duplication. mycancergenome.orgselleckchem.com Centrioles are essential for forming the centrosomes, which organize the microtubule spindles required for accurate chromosome segregation during mitosis. PLK4 is the master kinase that governs this duplication process. patsnap.com
Antimicrobial and Antifungal Spectrum
The pyrimidine scaffold is a well-established pharmacophore in the design of antimicrobial agents. The introduction of various substituents can significantly influence the spectrum and potency of these compounds against a range of microbial pathogens.
Derivatives of pyrimidine have demonstrated a broad spectrum of antibacterial activity. For instance, certain 2-amino-pyrimidine derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies on various substituted pyrimidine compounds have shown that the nature and position of the substituent on the pyrimidine ring play a crucial role in determining the antibacterial potency. While direct studies on this compound are lacking, the general class of 2-aminopyrimidines has shown promise. For example, some 2-amino-1,4-dihydropyrimidines have exhibited good antibacterial activities against S. aureus, B. subtilis, E. coli, and S. typhi.
It has been noted that the presence of electron-withdrawing groups on the phenyl ring of certain pyrimidine derivatives can enhance antimicrobial activity against strains like S. aureus, E. coli, B. subtilis, and C. albicans nih.gov.
| Compound Type | Bacterial Strain | Activity |
|---|---|---|
| 2-Amino-1,4-dihydropyrimidines | S. aureus | Good |
| 2-Amino-1,4-dihydropyrimidines | E. coli | Good |
| 2-Amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile | Gram-positive bacteria | Selectively active mdpi.com |
The investigation of pyrimidine derivatives has also extended to their potential as antifungal agents. A study focusing on 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-arylthiazol-5-yl]piperidine derivatives revealed notable antifungal activity against the plant pathogen Phytophthora capsici koreascience.kr. In this study, the compound 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluorophenyl)thiazol-5-yl]-1-methylpiperidine (XIV-3) demonstrated potent in vivo antifungal activity, suggesting that the cyclopropylamino-pyrimidine moiety is a key contributor to its efficacy koreascience.kr. The EC50 value of this compound was found to be 0.98±0.21 mM koreascience.kr.
Furthermore, other research has highlighted the antifungal potential of pyrimidine derivatives against various fungal species. For example, certain pyrimidine compounds have been evaluated against Candida albicans and Aspergillus niger, with some derivatives showing improved antifungal activity due to the presence of electron-withdrawing groups nih.gov.
| Compound | Fungal Organism | EC50 (mM) | Reference |
|---|---|---|---|
| 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluorophenyl)thiazol-5-yl]-1-methylpiperidine | Phytophthora capsici | 0.98±0.21 | koreascience.kr |
Neurochemical and Central Nervous System Modulation
The pyrimidine nucleus is also a feature in compounds designed to interact with the central nervous system (CNS). While direct evidence for the neurochemical effects of this compound is unavailable, related structures have been investigated for their potential to modulate CNS pathways.
One notable example is a pyrazinone-based corticotropin-releasing factor-1 (CRF1) receptor antagonist, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile researchgate.net. This compound, which incorporates a cyclopropyl (B3062369) group, demonstrated high affinity for the CRF1 receptor with an IC50 of 0.86 nM researchgate.net. In preclinical models, it showed efficacy in the defensive withdrawal model of anxiety in rats, indicating its potential as a modulator of stress-related behaviors researchgate.net. The presence of the cyclopropyl moiety in this potent CNS-active compound suggests that this functional group can be favorable for interactions with neurological targets. The broader class of pyrimidine derivatives has been explored for a range of CNS activities, including sedative and hypnotic effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Substituents on the Pyrimidine (B1678525) Ring
The pyrimidine ring is a critical scaffold in medicinal chemistry, and its substitution pattern significantly modulates the pharmacological profile of a compound. In the context of 4-(1-Methylcyclopropyl)pyrimidin-2-amine, modifications to this heterocyclic core are pivotal in defining its interactions with biological targets.
The arrangement of substituents on the pyrimidine ring gives rise to positional isomers, each with distinct electronic properties and, consequently, different biological activities. For instance, the constitutional isomer, 2-(1-methylcyclopropyl)pyrimidin-4-amine, presents a different spatial orientation of the key functional groups. This seemingly subtle change can drastically alter the molecule's ability to fit into a specific binding pocket and form crucial interactions, such as hydrogen bonds, with a biological target.
The 1-methylcyclopropyl group itself exerts a notable electronic influence on the pyrimidine ring. The cyclopropyl (B3062369) group is known to be a good electron donor through hyperconjugation, a phenomenon where the electrons in the C-C sigma bonds of the cyclopropyl ring overlap with the π-system of the pyrimidine ring. This electron-donating characteristic can increase the electron density of the pyrimidine ring, potentially enhancing its interaction with electron-deficient regions of a receptor. The additional methyl group on the cyclopropyl ring can further augment this electron-donating effect through its own inductive and hyperconjugative contributions.
A study on α-methylcyclopropyl (MCP) substituted diphenylnitroxides highlighted the strong electron-donating properties of the MCP group. researchgate.net This suggests that the 1-methylcyclopropyl substituent in this compound likely enhances the electron density of the pyrimidine ring, which can influence its reactivity and binding affinity. researchgate.net
The introduction of halogens and sulfonyl groups to the pyrimidine ring is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. Halogens, such as chlorine, bromine, and fluorine, can alter the electronic distribution of the pyrimidine ring through their inductive and resonance effects. Due to their electronegativity, halogens are generally electron-withdrawing through the sigma bonds (inductive effect), which can decrease the basicity of the pyrimidine nitrogens and the 2-amino group. This modification can influence the strength of hydrogen bonds formed with a target protein.
Sulfonyl groups (-SO₂R) are strong electron-withdrawing groups. Their incorporation into the pyrimidine ring can significantly reduce the electron density of the ring system. This can impact the molecule's pKa and its ability to participate in certain binding interactions. In some series of 2-aminopyrimidine (B69317) derivatives, the introduction of a sulfonyl group at the aromatic ring attached to the aminopyrimidine core has been shown to significantly increase inhibitory activity against certain kinases.
The following table illustrates the effect of different substituents on the pyrimidine ring on the inhibitory activity of a series of 2-aminopyrimidine-based IKK-2 inhibitors.
| Compound | R Group on Pyrimidine Ring | IKK-2 Inhibition IC₅₀ (µM) |
| 1 | Hydrogen | >10 |
| 2 | Methanesulfonyl | 2.5 |
| 3 | Aminosulfonyl | 1.8 |
| 4 | Aromatic piperazinosulfonyl | 1.3 |
Data sourced from a study on aminopyrimidine IKK2 inhibitors and is intended for illustrative purposes of general SAR trends.
Attaching aromatic or heteroaromatic rings to the pyrimidine core can introduce a variety of new interactions with a biological target, including π-π stacking, hydrophobic interactions, and additional hydrogen bonding opportunities. The nature and substitution pattern of these appended rings are critical for optimizing biological activity.
In a series of 2-aminopyrimidine-containing histamine (B1213489) H4 receptor ligands, replacing a tert-butyl group at the 6-position of the pyrimidine ring with aromatic and secondary amine moieties led to a significant improvement in potency. nih.gov Specifically, the introduction of a benzonitrile (B105546) group resulted in a compound with potent in vitro activity and in vivo efficacy. nih.gov This highlights the favorable interactions that can be achieved with an aromatic substituent.
The table below shows the impact of different aromatic and heteroaromatic substituents on the β-glucuronidase inhibitory activity of a series of 2-aminopyrimidine derivatives.
| Compound | Substituent on Phenyl Ring at C-4 | β-Glucuronidase Inhibition IC₅₀ (µM) |
| 5 | Methoxy | Inactive |
| 6 | Butoxy | 72.0 ± 6.20 |
| 7 | Octyloxy | 126.43 ± 6.16 |
| 8 | Methyl | Inactive |
| 9 | Ethyl | 300.25 ± 12.5 |
| 10 | Butyl | 126.43 ± 6.16 |
Data sourced from a study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors and is intended for illustrative purposes of general SAR trends. nih.gov
Conformational Impact of the 1-Methylcyclopropyl Group
The 1-methylcyclopropyl group is a unique substituent that imparts significant conformational rigidity and has distinct stereoelectronic properties. Its influence extends beyond simple steric bulk to affect how the entire molecule presents itself to a binding partner.
The cyclopropyl ring is a rigid, three-membered ring that significantly constrains the rotational freedom of the bond connecting it to the pyrimidine ring. The addition of a methyl group to this ring, as in the 1-methylcyclopropyl moiety, further increases its steric profile. This fixed conformation can be advantageous if it pre-organizes the molecule into a bioactive conformation that fits optimally into a receptor's binding pocket.
However, the increased steric bulk of the 1-methylcyclopropyl group compared to a simple cyclopropyl or isopropyl group can also lead to steric hindrance. rsc.org This can prevent the molecule from accessing a narrow binding pocket or may force a change in the binding mode. The interplay between achieving a favorable conformation and avoiding steric clashes is a key aspect of the SAR for this compound. Molecular modeling studies of fentanyl analogs have shown that a cyclopropyl group can be well-accommodated in the active state of the µ-opioid receptor, while a larger alkyl chain may not fit as well, leading to reduced agonism. nih.gov This suggests that the size and rigidity of the cyclopropyl-containing substituent are critical for optimal receptor interaction. nih.gov
As mentioned earlier, the cyclopropyl group is a proficient electron donor through hyperconjugation. wikipedia.org The C-C bonds of the cyclopropyl ring have a high degree of p-character, allowing them to overlap effectively with the adjacent π-system of the pyrimidine ring. This donation of electron density stabilizes the pyrimidine ring and can influence its chemical reactivity and the pKa of its functional groups.
The methyl group attached to the cyclopropyl ring further contributes to this electronic effect. The hyperconjugative interaction of the C-H bonds of the methyl group with the cyclopropyl ring and, by extension, the pyrimidine ring, can provide additional stabilization. numberanalytics.com This electronic stabilization can be crucial for maintaining the structural integrity of the molecule and for modulating its interaction with biological targets. The synergy of the cyclopropyl ring's "banana" bonds and the methyl group's C-H bonds in hyperconjugation can create a unique electronic environment around the pyrimidine ring that is favorable for certain biological activities. researchgate.net
Computational and Biophysical Characterization
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in the early stages of drug design for predicting binding modes and estimating the strength of the interaction.
Molecular docking simulations for pyrimidine-based inhibitors, such as 4-(1-Methylcyclopropyl)pyrimidin-2-amine, have been instrumental in predicting their binding orientation within the ATP-binding pocket of kinases like Aurora A. nih.govnih.govresearchgate.net These simulations suggest that the 2-aminopyrimidine (B69317) scaffold acts as a hinge-binder, a common motif for kinase inhibitors. mdpi.com The pyrimidine (B1678525) core is predicted to form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. mdpi.com The 1-methylcyclopropyl group is anticipated to occupy a hydrophobic pocket within the active site, contributing to the binding affinity. The predicted binding affinities from these simulations, often expressed as docking scores or estimated free energies of binding, help in prioritizing compounds for synthesis and further biological evaluation.
| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Aurora A | -8.5 to -10.2 | H-bonds with hinge region, hydrophobic interactions |
| Aurora B | -8.1 to -9.8 | H-bonds with hinge region, hydrophobic interactions |
Note: The binding affinity values are hypothetical and for illustrative purposes, based on typical ranges observed for similar inhibitors.
Docking studies on related 2,4-disubstituted pyrimidines targeting Aurora kinases have consistently identified key amino acid residues crucial for binding. mdpi.com For Aurora A, the amino group of the pyrimidine ring is predicted to form a hydrogen bond with the backbone carbonyl of Alanine 213 in the hinge region. nih.gov Another hydrogen bond is often observed between a pyrimidine nitrogen and the backbone amide of the same residue. nih.gov The hydrophobic 1-methylcyclopropyl substituent likely engages in van der Waals interactions with nonpolar residues lining the ATP-binding pocket. These key interactions are fundamental to the inhibitory activity of this class of compounds.
| Interacting Residue (Aurora A) | Type of Interaction |
| Alanine 213 (hinge) | Hydrogen Bond |
| Leucine 139 | Hydrophobic |
| Valine 147 | Hydrophobic |
| Leucine 263 | Hydrophobic |
X-ray Crystallography of Protein-Ligand Complexes
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules, including protein-ligand complexes. This experimental technique is invaluable for validating computational predictions and understanding the precise molecular interactions that govern binding specificity.
While a crystal structure of this compound specifically complexed with a target kinase is not publicly available, the structures of analogous pyrimidine-based inhibitors bound to Aurora A kinase offer significant insights. nih.govacs.org For instance, the crystal structure of a 2,4-bisanilinopyrimidine inhibitor in complex with Aurora A reveals that the pyrimidine core indeed anchors the molecule to the hinge region through hydrogen bonds. acs.org The substituents on the pyrimidine ring then extend into different pockets of the active site. The specificity of these inhibitors for Aurora A over the highly homologous Aurora B can be attributed to subtle differences in the amino acid composition of the active site. For example, a threonine residue (Thr217) in Aurora A, which is a glutamic acid in Aurora B, can be exploited to achieve selectivity. nih.govacs.org It is plausible that the 1-methylcyclopropyl group of this compound interacts favorably with the local environment of the Aurora A active site, contributing to its binding specificity.
The detailed structural information obtained from X-ray crystallography is a cornerstone of structure-based drug design (SBDD). nih.govnih.gov By visualizing the interactions between a ligand and its target, medicinal chemists can make rational modifications to the ligand to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For pyrimidine-based Aurora kinase inhibitors, crystal structures have guided the design of derivatives with enhanced activity. mdpi.com For example, understanding how different substituents at the 4-position of the pyrimidine ring occupy various sub-pockets has led to the development of more potent and selective inhibitors. mdpi.com The structural knowledge of how the cyclopropyl (B3062369) moiety fits into the binding site can inform the design of novel analogs with potentially improved properties.
Homology Modeling for Novel Target Prediction
In the absence of an experimentally determined structure of a target protein, homology modeling can be used to generate a three-dimensional model based on the known structure of a homologous protein. This computational approach can be valuable for predicting potential new targets for a given ligand. While specific homology modeling studies to identify novel targets for this compound are not extensively reported, the principle remains a key strategy in drug discovery. By building models of other kinases that have not been crystallographically characterized, it is possible to perform virtual screening or docking with this compound to predict potential off-target effects or to identify new therapeutic opportunities. The reliability of homology models is highly dependent on the sequence identity between the target and the template protein. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the conformational rearrangements of molecules and to study the details of interactions within molecular complexes under conditions that mimic the natural environment of a protein. tandfonline.com By simulating the atomic motions of the system over time, MD can provide a detailed picture of the conformational flexibility and preferred spatial arrangements of this compound.
In a typical MD simulation study, the compound would be placed in a simulated physiological environment, often a box of water molecules with appropriate ions to mimic cellular conditions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a defined period, often on the scale of nanoseconds to microseconds.
The primary goal of MD simulations for this compound would be to explore its conformational space. Key dihedral angles, such as those governing the orientation of the methylcyclopropyl group relative to the pyrimidine ring, would be monitored throughout the simulation. The resulting trajectory can be analyzed to identify the most stable, low-energy conformations of the molecule. This information is critical, as the biological activity of a small molecule is often dictated by its ability to adopt a specific conformation that is complementary to the binding site of its target protein.
Table 1: Representative Dihedral Angles and Their Occupancy During a Hypothetical MD Simulation
| Dihedral Angle (atoms defining the angle) | Predominant Angle (degrees) | Occupancy (%) |
| C(ring)-C(ring)-C(cyclopropyl)-C(methyl) | 60 | 45 |
| C(ring)-C(ring)-C(cyclopropyl)-C(methyl) | 180 | 30 |
| C(ring)-C(ring)-C(cyclopropyl)-C(methyl) | -60 | 25 |
| N(ring)-C(ring)-C(ring)-N(amine) | 0 | 95 |
This table represents hypothetical data illustrating the type of information that could be obtained from an MD simulation.
The insights gained from such simulations are invaluable for understanding how this compound might interact with a biological target. For instance, identifying the most populated conformational states can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to improved potency and selectivity.
Virtual Screening for Analog Identification and Lead Expansion
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net In the context of this compound, virtual screening can be employed to identify structurally similar compounds, or analogs, that may possess improved pharmacological properties.
The process typically begins with the three-dimensional structure of this compound as a query. This query is then used to search a virtual compound library, which can contain millions of structures. The search can be based on several criteria, including 2D similarity (based on the chemical graph) or 3D similarity (based on the shape and pharmacophoric features).
A common workflow for identifying analogs of this compound would involve:
Library Preparation: A large database of commercially or synthetically accessible compounds is curated and prepared for screening.
Query Definition: The 3D structure of this compound is optimized, and key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) are identified.
Screening: The library is screened against the query using similarity search algorithms.
Hit Selection and Filtering: The top-ranking compounds are selected based on their similarity scores and further filtered based on drug-like properties (e.g., molecular weight, lipophilicity) to ensure they are good candidates for further development.
Table 2: Hypothetical Results from a Virtual Screening Campaign for Analogs
| Compound ID | Tanimoto Similarity (2D) | Shape Tanimoto (3D) | Predicted Potency (IC50, µM) |
| Analog-001 | 0.85 | 0.92 | 0.5 |
| Analog-002 | 0.82 | 0.88 | 1.2 |
| Analog-003 | 0.79 | 0.90 | 0.8 |
| Analog-004 | 0.75 | 0.85 | 2.5 |
This table represents hypothetical data to illustrate the output of a virtual screening search.
The identified analogs can then be synthesized and tested experimentally to validate the in silico predictions. This approach accelerates the lead expansion process by prioritizing the synthesis of compounds with a higher probability of success.
Machine Learning Applications in Predictive Pharmacology
Machine learning (ML) has emerged as a transformative tool in pharmacological research, enabling the prediction of various drug properties from chemical structure alone. nih.gov For this compound and its analogs, ML models can be developed to predict their pharmacokinetic profiles, potential biological targets, and even potential toxicities.
The development of a predictive ML model typically involves the following steps:
Data Collection: A dataset of compounds with known pharmacological properties (e.g., absorption, distribution, metabolism, excretion - ADME) is assembled. This dataset would ideally include compounds structurally related to this compound.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can range from simple physicochemical properties to complex 3D structural fingerprints.
Model Training: An ML algorithm (e.g., random forest, support vector machine, or a neural network) is trained on the dataset to learn the relationship between the molecular descriptors and the pharmacological property of interest.
Model Validation: The model's predictive performance is rigorously evaluated using an independent test set of compounds that were not used during training.
Table 3: Example of a Machine Learning Model for Predicting ADME Properties
| Property | Predicted Value for this compound | Confidence Score |
| Oral Bioavailability (%) | 65 | 0.85 |
| Blood-Brain Barrier Permeation | Low | 0.92 |
| Cytochrome P450 Inhibition | Unlikely | 0.78 |
This table contains hypothetical data illustrating the predictive capabilities of a machine learning model.
By applying such a validated ML model, researchers can rapidly assess the pharmacological potential of this compound and its newly identified analogs from virtual screening without the immediate need for extensive and costly experimental studies. This in silico approach allows for the early prioritization of compounds with the most promising predicted profiles, thereby streamlining the drug discovery pipeline.
Preclinical Pharmacological Considerations and Drug Discovery Implications
Assessment of Metabolic Stability in In Vitro and In Vivo Animal Models
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. xenotech.com Compounds that are rapidly metabolized by the body often fail to achieve therapeutic concentrations or require frequent dosing. Early in vitro assessment of metabolic stability is therefore a cornerstone of modern drug discovery, enabling the selection and optimization of more robust candidates. bioivt.com
The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the hepatic microsomes. protocols.io The hepatic microsomal stability assay is a standard in vitro tool used to predict in vivo hepatic clearance. enamine.netcreative-bioarray.com In this assay, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.com The rate at which the parent compound disappears over time is measured, typically by LC-MS/MS analysis. protocols.io From this data, key parameters such as intrinsic clearance (Clint) and in vitro half-life (t½) are calculated. enamine.netcreative-bioarray.com
Compounds with high intrinsic clearance in liver microsomes are often predicted to have high hepatic clearance and a short half-life in vivo. bioivt.com For a compound like 4-(1-Methylcyclopropyl)pyrimidin-2-amine, medicinal chemists would aim for a profile showing moderate to low clearance to ensure sufficient systemic exposure after oral administration. nih.gov While specific data for this compound is not publicly available, the table below illustrates typical data generated in such an assay for a hypothetical pyrimidine-based compound.
Table 1: Illustrative Hepatic Microsomal Stability Data
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Predicted Hepatic Clearance |
|---|---|---|---|
| Human | 45 | 25 | Low |
| Rat | 20 | 58 | Moderate |
| Mouse | 12 | 95 | High |
This is an interactive data table. You can sort and filter the data.
In addition to hepatic metabolism, the stability of a compound in systemic circulation is crucial. Plasma contains various enzymes, such as esterases and amidases, that can degrade susceptible drug molecules. The plasma stability assay involves incubating the compound in plasma from different species (including human) and monitoring its concentration over time. nih.gov This helps identify any potential for rapid degradation in the bloodstream, which would preclude its development as an intravenous or oral drug. For this compound, which features a stable amine and pyrimidine (B1678525) core, significant plasma instability would be unlikely but remains a necessary checkpoint.
Strategies for Minimizing Reactive Metabolite Formation
A significant concern in drug development is the potential for a compound to be metabolized into chemically reactive species. nih.gov These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs) such as hepatotoxicity. nih.gov Identifying and mitigating this risk early is a critical goal.
Strategies to minimize reactive metabolite formation are centered on understanding the compound's metabolic pathways. researchgate.net This involves:
Identifying Structural Alerts: Certain functional groups are known to be precursors to reactive metabolites. Medicinal chemists screen for these "alerts" in candidate structures. nih.gov
Metabolite Identification Studies: Using techniques like high-resolution mass spectrometry, the metabolites formed after incubation with liver microsomes or hepatocytes are identified.
Blocking Metabolic Hotspots: If a specific part of the molecule is identified as a site of bioactivation, it can be chemically modified to block this metabolic pathway. A common strategy is the introduction of a fluorine atom or another group at the site of metabolism, which can prevent the undesirable oxidative process. researchgate.net
In Vitro Trapping Experiments: These experiments use trapping agents like glutathione (GSH) to capture and identify reactive intermediates, confirming the bioactivation pathway. rsc.org
For this compound, potential sites for metabolism could include the pyrimidine ring or the methylcyclopropyl group. A thorough metabolic investigation would be required to rule out the formation of any reactive intermediates, such as quinone-imines or epoxides, and guide structural modifications if necessary. researchgate.net
Brain Penetration Studies in Animal Models
For compounds intended to treat central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. mdpi.com Preclinical assessment of brain penetration is conducted in animal models, typically rats or mice. The ratio of the compound's concentration in the brain to its concentration in the plasma (Brain/Plasma ratio or Kp) is a key metric. A higher Kp value generally indicates better brain penetration.
Physicochemical properties heavily influence BBB penetration. Generally, compounds with lower molecular weight, lower polar surface area (PSA), fewer hydrogen bond donors, and higher lipophilicity tend to have better brain penetration. nih.gov The structure of a related compound, AZD5363, which contains a pyrrolopyrimidine core, was optimized for good pharmacokinetic properties, a process that would include tailoring for BBB passage if it were a CNS drug. nih.gov The properties of this compound would be analyzed to predict its potential for CNS activity, followed by confirmation in in vivo animal studies.
Optimization of Drug-like Properties for Enhanced Pharmacokinetics
Key strategies for optimizing the drug-like properties of a compound like this compound include:
Modulating Lipophilicity: Lipophilicity (often measured as cLogP or LogD) affects solubility, permeability, and metabolism. Fine-tuning this property is crucial. For instance, increasing lipophilicity can improve permeability but may also increase metabolic clearance and reduce solubility. nih.gov
Improving Aqueous Solubility: Poor solubility can limit absorption. Strategies to enhance solubility include introducing polar functional groups or formulating the drug with solubilizing agents.
Enhancing Permeability: The ability to pass through the intestinal wall is key for oral absorption. This is often assessed using in vitro models like the Caco-2 permeability assay.
Exploration of Synergistic Therapeutic Combinations
In complex diseases, targeting a single pathway may not be sufficient, or it may lead to the development of resistance. Combining therapies can offer a powerful alternative, potentially leading to synergistic effects where the combined therapeutic benefit is greater than the sum of the individual agents' effects. nih.gov Such combinations can also allow for the use of lower doses of each drug, potentially reducing side effects. scispace.com
In the preclinical development of this compound, exploring synergistic combinations would be a logical step, particularly if its mechanism of action is well-defined. This would involve in vitro and in vivo studies where the compound is co-administered with other therapeutic agents known to be effective in a relevant disease model. The goal is to identify combinations that demonstrate enhanced efficacy, providing a strong rationale for future clinical development as a combination therapy. nih.gov
Rational Design of Prodrugs
The development of a successful therapeutic agent requires a delicate balance of pharmacological potency and favorable pharmacokinetic properties. While a molecule like this compound may exhibit high affinity for its biological target, its clinical utility can be hampered by suboptimal characteristics such as poor aqueous solubility, low permeability, or rapid metabolism. mdpi.comnih.gov The rational design of prodrugs is a well-established medicinal chemistry strategy to overcome these liabilities. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active agent. nih.gov This approach allows for the temporary modification of the parent drug's physicochemical properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comunisi.it
The primary amino group on the pyrimidine ring of this compound is a prime target for chemical modification to create prodrugs. The design process involves attaching a temporary promoiety that can be cleaved enzymatically or chemically under physiological conditions. The choice of promoiety is critical and is guided by the specific limitation of the parent drug that needs to be addressed.
Key Objectives for Prodrug Design:
Enhanced Aqueous Solubility: For compounds intended for intravenous administration or to improve dissolution in the gastrointestinal tract, a highly polar or ionizable promoiety can be attached.
Improved Permeability: To enhance absorption across biological membranes like the intestinal wall or the blood-brain barrier, a lipophilic promoiety can be added to transiently mask polar functional groups.
Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are concentrated in a specific target tissue, thereby increasing the local concentration of the active drug and reducing systemic exposure.
Protection from Metabolism: A promoiety can shield a metabolically labile part of the molecule from premature degradation, increasing its bioavailability. nih.govmdpi.com
Research on structurally related heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, provides a valuable blueprint for designing prodrugs of this compound. Studies have demonstrated that converting an amino group on the pyrimidine core into a carbamate can significantly improve aqueous solubility and, consequently, therapeutic efficacy. unisi.it For instance, the synthesis of various carbamate prodrugs has been shown to enhance the solubility and permeability of the parent kinase inhibitors. unisi.it
The general strategy involves reacting the amino group with a suitable reagent to form a cleavable bond, such as an amide, carbamate, or phosphate. The promoiety is selected to be stable in the gastrointestinal tract but labile enough to be cleaved by plasma or liver esterases to release the active parent drug. unisi.it
Below is a table outlining potential prodrug strategies applicable to the 2-amino group of this compound, based on established chemical approaches.
Table 1: Potential Prodrug Strategies for this compound
| Prodrug Linkage | Promoiety Example | Target Property Improvement | Cleavage Mechanism |
| Carbamate | Amino acid esters, PEG-alcohols | Increased solubility, altered permeability | Esterases, chemical hydrolysis |
| Amide | Amino acids (e.g., Glycine, Alanine) | Increased solubility, potential for active transport | Peptidases, amidases |
| Phosphate Ester | Phosphate, phosphonate | Dramatically increased aqueous solubility | Phosphatases (e.g., Alkaline Phosphatase) |
| N-Acyloxymethyl | Acyloxymethyl ethers | Increased lipophilicity and permeability | Esterases |
Preclinical evaluation of these potential prodrugs is essential to confirm their utility. Key studies involve assessing their stability in simulated gastric and intestinal fluids, their hydrolysis rate in human and murine plasma, and their metabolic stability in the presence of liver microsomes. unisi.it For example, studies on pyrazolo[3,4-d]pyrimidine prodrugs revealed that while the parent drugs had very low aqueous solubility, their carbamate prodrugs showed significant improvements. unisi.it This enhanced solubility often translates to better performance in permeability assays and improved pharmacokinetic profiles in vivo. unisi.it
The data below, adapted from research on analogous pyrimidine-based inhibitors, illustrates the typical improvements observed when employing a prodrug strategy. unisi.it
Table 2: Illustrative Comparison of Parent Drug vs. Prodrug Properties (Based on Pyrazolo[3,4-d]pyrimidine Analogs)
| Compound | Aqueous Solubility (µg/mL) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Parent Drug (Analog) | < 1 | 0.2 |
| Carbamate Prodrug (Analog) | > 150 | 1.5 |
Data is illustrative and based on findings for structurally related compounds to demonstrate the potential impact of a prodrug approach. unisi.it
Future Research Perspectives and Methodological Advancements
Identification of Novel Molecular Targets and Pathways
The biological activity of pyrimidine (B1678525) derivatives is diverse, with established roles as anticancer, antimicrobial, and anti-inflammatory agents. orientjchem.orggsconlinepress.com A primary future research objective for 4-(1-methylcyclopropyl)pyrimidin-2-amine would be the identification of its specific molecular targets and the pathways it modulates. Pyrimidine analogs are known to interact with a wide array of intracellular targets, functioning as antimetabolites that compete with physiological pyrimidine nucleosides. nih.gov
High-throughput screening (HTS) of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal novel interactions. Furthermore, chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be employed to identify direct binding partners in a cellular context. Understanding the specific molecular interactions of this compound is the first step toward elucidating its mechanism of action and potential therapeutic applications.
Development of Advanced Synthetic Methodologies for Complex Analogs
The therapeutic efficacy of a lead compound can often be enhanced through the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on the development of advanced synthetic methodologies to create a diverse library of analogs of this compound.
Modern synthetic strategies, such as C-H activation, flow chemistry, and multicomponent reactions, can be employed to efficiently generate novel derivatives. nih.gov The introduction of various substituents on the pyrimidine core and the exploration of bioisosteric replacements for the methylcyclopropyl group could lead to the discovery of compounds with superior biological activity. The development of robust and scalable synthetic routes will be crucial for further preclinical and clinical development.
Below is an interactive data table summarizing potential synthetic strategies for analog development.
| Synthetic Strategy | Description | Potential Advantages |
| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. | Increased synthetic efficiency and atom economy. |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a flask. | Improved reaction control, safety, and scalability. |
| Multicomponent Reactions | Three or more reactants combine in a single step to form a product that contains portions of all reactants. | High efficiency and rapid generation of molecular diversity. |
| Photoredox Catalysis | Using light to initiate and drive chemical reactions. | Access to novel chemical transformations under mild conditions. |
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. This approach involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.
By combining these datasets, researchers can construct a detailed picture of the cellular pathways perturbed by the compound. For instance, transcriptomic analysis (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic reprogramming induced by the compound. This integrated approach can help in identifying biomarkers for drug response and potential off-target effects.
Application of Artificial Intelligence in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.gov These technologies can be applied to the design and optimization of analogs of this compound. AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. mit.edumdpi.com
Generative AI models can design new molecules with desired characteristics, such as high potency and low toxicity. harvard.edu Furthermore, AI can be used to predict synthetic routes for these novel compounds, thereby accelerating the design-make-test-analyze cycle. The application of AI can significantly reduce the time and cost associated with the discovery of new drug candidates. mit.edu
Exploration of Emerging Therapeutic Areas
While pyrimidine derivatives have a well-established history in oncology and infectious diseases, their therapeutic potential extends to other areas. Future research should explore the activity of this compound and its analogs in emerging therapeutic areas.
Given the diverse biological activities of pyrimidines, there is potential for their application in the treatment of neurodegenerative diseases, metabolic disorders, and rare genetic diseases. nih.govnih.gov Screening in relevant cellular and animal models for these conditions could uncover novel therapeutic opportunities for this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
